molecular formula C14H15BrN2O3 B13455946 1,1-Dimethylethyl 5-bromo-3-formyl-1H-indazole-1-acetate

1,1-Dimethylethyl 5-bromo-3-formyl-1H-indazole-1-acetate

Cat. No.: B13455946
M. Wt: 339.18 g/mol
InChI Key: DVBSGJCMHUVDLR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. . The compound features a tert-butyl ester group, a bromo substituent, and a formyl group attached to the indazole ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

tert-butyl 2-(5-bromo-3-formylindazol-1-yl)acetate

InChI

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)7-17-12-5-4-9(15)6-10(12)11(8-18)16-17/h4-6,8H,7H2,1-3H3

InChI Key

DVBSGJCMHUVDLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C(=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3): Used for formylation reactions.

    Potassium Carbonate (K2CO3): Used as a base in esterification reactions.

    Sodium Borohydride (NaBH4) and Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Potassium Permanganate (KMnO4) and Chromium Trioxide (CrO3): Used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Reduction Products: Reduction of the formyl group yields hydroxymethyl derivatives.

    Oxidation Products: Oxidation of the formyl group yields carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its functional groups. The bromo substituent can participate in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

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